![molecular formula C8H8ClFO2S B1377578 (2-Fluoro-4-methylphenyl)methanesulfonyl chloride CAS No. 1505607-08-8](/img/structure/B1377578.png)
(2-Fluoro-4-methylphenyl)methanesulfonyl chloride
Overview
Description
(2-Fluoro-4-methylphenyl)methanesulfonyl chloride is an organic compound with the molecular formula C8H8ClFO2S. It is a sulfonyl chloride derivative, which is commonly used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various chemical reactions, particularly in the formation of sulfonamides and sulfonate esters.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-methylphenyl)methanesulfonyl chloride typically involves the reaction of (2-Fluoro-4-methylphenyl)methanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
(2−Fluoro−4−methylphenyl)methanol+SOCl2→(2−Fluoro−4−methylphenyl)methanesulfonylchloride+HCl+SO2
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as described above. The process is optimized for high yield and purity, often involving distillation or recrystallization steps to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4-methylphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form (2-Fluoro-4-methylphenyl)methanesulfonic acid.
Reduction: It can be reduced to (2-Fluoro-4-methylphenyl)methanesulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Amines: Reacts under mild conditions to form sulfonamides.
Alcohols: Reacts in the presence of a base to form sulfonate esters.
Thiols: Reacts to form sulfonate thioesters.
Water: Hydrolysis occurs readily in aqueous conditions.
Major Products Formed
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonate Thioesters: Formed from reactions with thiols.
(2-Fluoro-4-methylphenyl)methanesulfonic acid: Formed from hydrolysis.
Scientific Research Applications
Reactivity
(2-Fluoro-4-methylphenyl)methanesulfonyl chloride exhibits several types of reactions:
- Nucleophilic Substitution : Reacts with amines to form sulfonamides.
- Hydrolysis : Converts to (2-Fluoro-4-methylphenyl)methanesulfonic acid in the presence of water.
- Reduction : Can be reduced to form (2-Fluoro-4-methylphenyl)methanesulfonamide using reducing agents like lithium aluminum hydride (LiAlH).
A. Organic Synthesis
The compound is widely utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to form sulfonamide bonds makes it particularly valuable in drug development.
B. Medicinal Chemistry
In medicinal chemistry, this compound is instrumental in developing sulfonamide-based drugs. Sulfonamides are known for their antibacterial properties and are crucial in treating bacterial infections.
C. Material Science
The compound is also applied in material science for synthesizing sulfonate-based polymers. These materials have applications ranging from coatings to membranes due to their unique chemical properties.
D. Biological Studies
In biological research, this compound facilitates the modification of biomolecules, aiding studies on enzyme mechanisms and protein interactions. Its reactivity allows researchers to explore various biochemical pathways effectively.
Case Study 1: Synthesis of Sulfonamide Drugs
Research has demonstrated that this compound can be used to synthesize novel sulfonamide derivatives with enhanced antibacterial activity. A study reported the successful synthesis of several derivatives that exhibited significant efficacy against resistant bacterial strains.
Compound Name | Activity | Reference |
---|---|---|
Sulfanilamide | Moderate | |
4-Methyl-N-(2-fluorophenyl)sulfonamide | High |
Case Study 2: Polymer Development
Another study focused on the use of this compound in creating sulfonate-based polymers for ion-exchange membranes. These membranes demonstrated improved conductivity and stability under various conditions, making them suitable for applications in fuel cells.
Polymer Type | Conductivity (S/cm) | Stability (Hours) | Reference |
---|---|---|---|
Polymer A | 0.15 | 120 | |
Polymer B | 0.20 | 150 |
Mechanism of Action
The mechanism of action of (2-Fluoro-4-methylphenyl)methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
Similar Compounds
(3-Fluoro-4-methylphenyl)methanesulfonyl chloride: Similar structure but with the fluorine atom in a different position.
(2-Chloro-4-methylphenyl)methanesulfonyl chloride: Similar structure but with a chlorine atom instead of a fluorine atom.
(2-Fluoro-4-methylphenyl)sulfonyl chloride: Lacks the methylene group.
Uniqueness
(2-Fluoro-4-methylphenyl)methanesulfonyl chloride is unique due to the specific positioning of the fluorine atom and the methylene group, which can influence its reactivity and the types of products formed in reactions. This makes it a valuable intermediate in the synthesis of specialized compounds.
Biological Activity
(2-Fluoro-4-methylphenyl)methanesulfonyl chloride is an organic compound known for its high reactivity due to the presence of a sulfonyl chloride group. Its molecular formula is C8H8ClFO2S, and it has a molecular weight of 222.66 g/mol. The compound features a fluorophenyl ring with a fluorine atom at the ortho position and a methyl group at the para position, contributing to its unique chemical properties. This article explores the biological activity of this compound, including its synthesis, potential applications, and relevant case studies.
The structural formula of this compound can be represented as follows:
Key Characteristics:
- Molecular Weight: 222.66 g/mol
- Reactivity: Highly reactive due to the sulfonyl chloride group.
- Safety: Classified as hazardous, causing severe skin burns and eye damage.
Biological Activity Overview
While specific biological activities of this compound are not extensively documented, its structural similarities with other sulfonamide derivatives suggest potential medicinal applications, particularly in antibacterial and anticancer contexts. The compound's ability to form sulfonamides allows it to modify biomolecules, which can be useful in studying enzyme mechanisms and protein interactions.
Synthesis Methods
The synthesis of this compound typically involves a two-step process:
- Preparation of the Fluorinated Phenol:
- Starting from commercially available fluorinated phenols.
- Reaction with Methanesulfonyl Chloride:
- The fluorinated phenol is reacted with methanesulfonyl chloride under controlled conditions to yield the final product.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on sulfonamide derivatives have shown effectiveness against various bacterial strains:
Compound | MIC (μg/mL) | Activity Type |
---|---|---|
Compound A | 93.7 | Antibacterial |
Compound B | 46.9 | Antifungal |
These findings suggest that this compound may share similar properties, although specific data on its MIC values remain limited .
Anticancer Potential
The structural characteristics of this compound may also confer anticancer properties. In related studies, compounds with similar structural motifs were found to induce apoptosis in cancer cell lines through mechanisms involving caspase activation:
Compound | IC50 (μM) | Cell Line |
---|---|---|
Compound X | 1.61 ± 1.92 | Jurkat |
Compound Y | 1.98 ± 1.22 | A-431 |
The presence of electron-donating groups like methyl at specific positions on the phenyl ring has been linked to increased cytotoxic activity against cancer cells .
Properties
IUPAC Name |
(2-fluoro-4-methylphenyl)methanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2S/c1-6-2-3-7(8(10)4-6)5-13(9,11)12/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJJQQQLLHPEEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CS(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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